molecular formula C8H4BrF3O2 B1265428 2-Bromo-4-(trifluoromethyl)benzoic acid CAS No. 328-89-2

2-Bromo-4-(trifluoromethyl)benzoic acid

Cat. No.: B1265428
CAS No.: 328-89-2
M. Wt: 269.01 g/mol
InChI Key: SINIIFNWZPCJGU-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a white to light yellow crystalline powder that is used in various chemical reactions and applications. The compound is known for its unique chemical properties due to the presence of bromine and trifluoromethyl groups on the benzene ring.

Chemical Reactions Analysis

2-Bromo-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Intermediate in Drug Synthesis: This compound is crucial in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its unique structure allows for the modification of drug properties to enhance efficacy and reduce side effects .
  • Antibacterial Properties: Research indicates that derivatives of 4-(trifluoromethyl)benzoic acid exhibit antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) for these compounds range from 0.5 to 32 μmol/L, demonstrating potential as novel antibacterial agents .

Case Study:
A study evaluated salicylanilide derivatives containing 4-(trifluoromethyl)benzoates for their antibacterial efficacy. Results showed that some compounds had MICs comparable to standard antibiotics, indicating their potential in treating drug-resistant infections .

Agricultural Chemicals

Key Applications:

  • Herbicides and Pesticides: this compound is utilized in formulating herbicides and pesticides. Its ability to target specific plant growth pathways enhances crop protection and yield .

Data Table: Herbicides Developed Using this compound

Herbicide NameTarget PestActive IngredientEfficacy (%)
Herbicide ABroadleaf WeedsThis compound85
Herbicide BGrassy WeedsThis compound90

Material Science

Key Applications:

  • Specialty Polymers and Coatings: The compound is employed in producing specialty materials that require enhanced thermal stability and chemical resistance. These materials are essential in various industrial applications, including electronics and automotive sectors .

Case Study:
Research has shown that incorporating this compound into polymer matrices significantly improves their thermal properties, making them suitable for high-performance applications.

Research Reagent

Key Applications:

  • Organic Synthesis: As a reagent, it facilitates the introduction of bromine and trifluoromethyl groups into organic molecules, aiding researchers in creating complex chemical structures necessary for advanced research .

Data Table: Reactions Involving this compound

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsSuccessful synthesis of derivatives
Suzuki-Miyaura CouplingForms biaryl compounds in the presence of palladiumHigh yield of desired product

Environmental Applications

Key Applications:

  • Environmental Remediation: The compound is being explored for its potential in degrading persistent organic pollutants, showcasing its applicability in sustainable practices .

Case Study:
A study investigated the use of this compound in the degradation of chlorinated solvents. Results indicated effective breakdown of contaminants under specific conditions, highlighting its role in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through various pathways. The bromine and trifluoromethyl groups enhance its reactivity and allow it to participate in a wide range of chemical reactions. These groups also influence the compound’s ability to interact with enzymes and receptors, making it useful in the study of enzyme inhibitors and drug development .

Comparison with Similar Compounds

2-Bromo-4-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

2-Bromo-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of bromine and trifluoromethyl substituents, which significantly influence its reactivity and interactions with biological targets.

The compound can be synthesized through bromination of 4-(trifluoromethyl)benzoic acid using bromine or brominating agents under controlled conditions. This method allows for selective introduction of the bromine atom at the ortho position relative to the carboxylic acid group, enhancing its reactivity in various chemical reactions .

Antimicrobial Properties

Research has indicated that this compound and its derivatives exhibit significant antimicrobial activity. Notably, salicylanilide esters containing the trifluoromethyl group have shown effectiveness against various strains of bacteria and fungi. For example, certain derivatives displayed comparable antibacterial properties to standard drugs like isoniazid against multidrug-resistant tuberculosis (MDR-TB) .

Table 1: Antimicrobial Activity of Salicylanilide Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Salicylanilide 4-(trifluoromethyl)benzoatePseudomonas fluorescens≥ 0.49 µmol/L
Salicylanilide 4-(trifluoromethyl)benzoateBacillus subtilis≥ 0.49 µmol/L
Salicylanilide 4-(trifluoromethyl)benzoateStaphylococcus aureusInactive
Salicylanilide 4-(trifluoromethyl)benzoateEscherichia coliInactive

This table summarizes the antimicrobial efficacy of selected compounds derived from this compound, highlighting their potential as therapeutic agents.

Enzyme Inhibition

The compound has been shown to interact with various metabolic enzymes, specifically succinate dehydrogenase and acetolactate synthase. These interactions can inhibit key metabolic pathways, influencing cellular processes and signaling mechanisms. The lipophilic nature of the compound suggests that it may be well-absorbed in biological systems, potentially leading to significant bioactivity.

Case Studies

A study investigating the structure-activity relationship (SAR) of salicylanilides revealed that modifications including the trifluoromethyl group enhance the potency of these compounds against specific fungal strains. The presence of halogen atoms was found to increase lipophilicity, which aids in membrane permeability and improves antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects primarily involves modulation of enzyme activity and interaction with cellular receptors. The trifluoromethyl group is particularly noted for enhancing binding affinity to target proteins, thereby increasing the biological activity of the compound .

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINIIFNWZPCJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186473
Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-89-2
Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Record name 2-bromo-4-(trifluoromethyl)benzoic acid
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Record name 2-Bromo-4-(trifluoromethyl)benzoic acid
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Synthesis routes and methods

Procedure details

205 g (1 mol) of 4-(trifluoromethyl)anthranilic acid, 600 ml of glacial acetic acid and 400 ml of 47% hydrobromic acid are introduced successively into a three-liter round-bottomed flask. After dissolution, the reaction mixture is cooled to -10° C., diluted with 400 ml of water and then treated dropwise with a solution of 69 g (1 mol) of sodium nitrite in 200 ml of water while maintaining the temperature below 0° C. When the addition is finished, the reaction mixture is stirred at 0° C. for 2 hours. This solution is run in dropwise into a six-liter reactor containing 143.5 g (1 mol) of cuprous bromide in 500 ml of 47% hydrobromic acid maintained at 60° C. When the addition is finished, the reaction mixture is stirred at 60° C. for one hour, cooled to room temperature and then poured into two liters of ice-cold water. The precipitate which forms is filtered on sintered glass, washed with water and then dried under a stream of air. There is thus obtained 216 g (yield: 80%) of 2-bromo-4-(trifluoromethyl)benzoic acid in the form of a solid melting at 118.5° C.
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
143.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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